molecular formula C7H12N2 B1342565 1-Isobutyl-1H-pyrazole CAS No. 725746-81-6

1-Isobutyl-1H-pyrazole

Cat. No. B1342565
M. Wt: 124.18 g/mol
InChI Key: HGZORUNWJQFEJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including condensation reactions. For instance, the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones was accomplished by reacting cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, as described in one of the studies . Another paper outlines a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines through a cascade imination/intramolecular decarboxylative coupling process . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of 1-Isobutyl-1H-pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was characterized using these methods, and its molecular geometry was further investigated using density functional theory (DFT) calculations . Similarly, the structure of 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol was determined, revealing the dihedral angles between the pyrazole and phenyl rings and the presence of intermolecular hydrogen bonds in the crystal structure . These findings provide a foundation for understanding the molecular structure of 1-Isobutyl-1H-pyrazole.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their molecular structure and the substituents attached to the pyrazole ring. The papers provided do not directly discuss the chemical reactions of 1-Isobutyl-1H-pyrazole, but they do provide insights into the reactivity of related compounds. For instance, the presence of substituents such as nitro groups or sulfanyl groups can affect the electron density and, consequently, the reactivity of the pyrazole ring . Understanding these factors is crucial for predicting the chemical behavior of 1-Isobutyl-1H-pyrazole in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, can also influence these properties, as seen in the crystal structure of 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol . Additionally, the electronic properties, such as the distribution of electron density and the nature of molecular orbitals, can be assessed through DFT calculations, as performed for the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole . These analyses are pertinent to understanding the properties of 1-Isobutyl-1H-pyrazole.

Scientific Research Applications

Bioactive Properties

1-Isobutyl-1H-pyrazole, as part of the pyrazole family, exhibits a wide range of bioactive properties. Pyrazoles have been the focus of research due to their potential in developing compounds with various biological activities like hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor activities (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).

Synthesis and Biomedical Applications

The synthesis of 1H-pyrazole derivatives, including 1-Isobutyl-1H-pyrazole, is a significant area of study due to their biomedical applications. Pyrazolo[3,4-b]pyridines, a related group, have been extensively researched and have found applications in biomedical fields (Ana Donaire-Arias et al., 2022).

Antimicrobial Agents

The antimicrobial potential of 1-Isobutyl-1H-pyrazole derivatives has been a significant focus. Synthesized pyrazoles have shown anti-bacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (A. Pareek, P. Joseph & D. S. Seth, 2015).

Nitric Oxide Synthase Inhibitors

1H-Pyrazole-1-carboxamidines, closely related to 1-Isobutyl-1H-pyrazole, have been prepared as inhibitors of nitric oxide synthase, showing the potential for therapeutic applications (Y. Lee et al., 2000).

Spectroscopic Characterization and Quantum Chemical Studies

Detailed spectroscopic and quantum chemical studies have been conducted on pyrazole compounds for better understanding their molecular structure and properties, which is crucial for their application in various scientific fields (Ersin Inkaya et al., 2012).

Anticancer Activity

Pyrazole derivatives, including 1-Isobutyl-1H-pyrazole,have shown promise in anticancer research. The synthesis and investigation of pyrazole derivatives have been ongoing due to their activity against cell proliferation diseases, making them valuable in cancer therapy development (S. Kumari, S. Paliwal & R. Chauhan, 2014).

Molecular Docking and Antimicrobial Activities

Molecular docking studies and synthesis of novel pyrazole derivatives have been conducted to explore their antimicrobial properties. This includes investigations into their structure-activity relationships, providing insights into how they inhibit various bacterial strains (S. Sanad, Demiana H. Hanna & Ahmed E. M. Mekky, 2019).

Antioxidant Potential

Research into pyrazole derivatives also encompasses their antioxidant properties. For instance, studies on new heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have shown significant antioxidant potential, with investigations into their structure and effectiveness (Y. Kaddouri et al., 2020).

Monoamine Oxidase Inhibitors

Pyrazole derivatives have been explored as selective inhibitors of monoamine oxidase, an enzyme relevant in neurodegenerative and psychiatric disorders. This research area focuses on synthesizing and testing various pyrazole compounds for their inhibitory activity and potency (F. Manna et al., 2002).

Coordination Polymers and Crystal Engineering

1H-Pyrazole based molecules, due to their structural properties, play a crucial role in crystal engineering and the construction of coordination polymers. Their ability to form hydrogen bonds and coordinate with metals makes them useful in material science (S. Sengupta et al., 2012).

Safety And Hazards

The safety information for 1-Isobutyl-1H-pyrazole indicates that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and using only non-sparking tools .

properties

IUPAC Name

1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZORUNWJQFEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596129
Record name 1-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-pyrazole

CAS RN

725746-81-6
Record name 1-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
S Narayanan, V Vasukuttan, S Rajagopal… - Bioorganic & medicinal …, 2020 - Elsevier
… Lithium hydroxide monohydrate (189 mg, 4.51 mmol) in 1 mL of water was added to a solution of ethyl 5-(2,6-dimethoxyphenyl)-1-isobutyl-1H-pyrazole-3-carboxylate (500 mg, 1.50 …
H Lee, MY Berezin, R Tang… - Photochemistry and …, 2013 - Wiley Online Library
… 1-Benzyl-1H-pyrazole-4-boronic acid, 3,5-dimethylpyrazole-4-boronic acid pinacol ester and 1-isobutyl-1H-pyrazole-4-boronic pinacol ester were purchased from Boron Molecular (…
C Peifer, DR Alessi - ChemMedChem: Chemistry Enabling …, 2008 - Wiley Online Library
… The most potent compound 76 (IC 50 =0.11 μM) shows a bulky R 1 residue (1-isobutyl-1H-pyrazole-4-yl) at the 8′-substituted position of the 6,11-dihydro-5H-pyrimido[4,5-b,1,5]…
JY Lee, K Lee, HR Kim, CH Chae - Bulletin of the Korean …, 2013 - researchgate.net
The three dimensional-quantitative structure activity relationship (3D-QSAR) studies on chemical features of pyridine-2-amines in the external region of c-Met active site (ER chemical …
Number of citations: 7 www.researchgate.net
YL Gao, C Tian, P Gao, Y Jiao… - Journal of Chemical …, 2021 - journals.sagepub.com
… A solution of 2,3-bis-(hydroxyamino)-2,3-dimethylbutane sulfate hydrate (3.11 g, 11.7 mmol) in water (50 mL) and a mixture of 1-isobutyl-1H-pyrazole-4-carboxaldehyde (1.39 g, 10.0 …
K Kusakabe, N Ide, Y Daigo, Y Tachibana… - Journal of medicinal …, 2013 - ACS Publications
… Compound 23e was prepared in a manner similar to that for 23c by substituting 1-isobutyl-1H-pyrazole-4-boronic acid pinacol ester for 1-methylpyrazole-4-boronic acid pinacol ester in …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
P Xiong - 2015 - repository.library.fresnostate.edu
Prostate cancer is the second-leading cause of cancer-related deaths in the United States. There is no effective therapy when prostate cancer becomes metastatic and refractory to …
AV Ivachtchenko, DV Kravchenko… - Journal of …, 2004 - Wiley Online Library
Starting from 1H‐pyrazol, a wide number of 1‐alkyl‐1H‐pyrazol‐4‐yl and 1‐alkyl‐1H‐pyrazol‐5‐ylboronic acids and their pinacol esters were synthesized and characterized. The key …
E Camerino - 2015 - vtechworks.lib.vt.edu
Malaria continues to cause significant mortality in sub-Saharan Africa and elsewhere, and existing vector control measures are being threatened by growing resistance to pyrethroid …
Number of citations: 2 vtechworks.lib.vt.edu
OO Grygorenko, DS Radchenko, I Dziuba, A Chuprina… - Iscience, 2020 - cell.com
An approach to the generation of ultra-large chemical libraries of readily accessible ("REAL") compounds is described. The strategy is based on the use of two- or three-step three-…
Number of citations: 70 www.cell.com

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